![molecular formula C6N12O6 B1197213 1,3,5-Triazido-2,4,6-trinitrobenzene CAS No. 29306-57-8](/img/structure/B1197213.png)
1,3,5-Triazido-2,4,6-trinitrobenzene
Overview
Description
1,3,5-Triazido-2,4,6-trinitrobenzene, also known as TATNB (triazidotrinitrobenzene) and TNTAZB (trinitrotriazidobenzene), is an aromatic high explosive composed of a benzene ring with three azido groups (-N3) and three nitro groups (-NO2) alternating around the ring . It has a molecular weight of 336.1410 .
Synthesis Analysis
The compound was first synthesized in 1924 by Oldřich Turek . It can be prepared by the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide . 1,3,5-trichloro-2,4,6-trinitrobenzene is obtained from the nitration of 1,3,5-trichlorobenzene with nitric acid and sulfuric acid . Another route uses the nitration of 1,3,5-triazido-2,4-dinitrobenzene .Molecular Structure Analysis
The molecular structure of 1,3,5-Triazido-2,4,6-trinitrobenzene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Even at low temperatures, the compound slowly decomposes by giving off nitrogen gas, converting into benzotrifuroxan . This reaction proceeds quantitatively within 14 hours at 100 °C . As a solution in m-xylene, first-order kinetics were observed for the decomposition, with a half-life of 340 minutes at 70 °C, 89 minutes at 80 °C, and 900 seconds at 100 °C .Physical And Chemical Properties Analysis
1,3,5-Triazido-2,4,6-trinitrobenzene appears as yellow crystals . It has a melting point of 131 °C . Its detonation velocity is 7,350 meters per second, which is comparable to TATB (triaminotrinitrobenzene) .Scientific Research Applications
Thermal Decomposition Kinetics : The thermal decomposition rate of 1,3,5-Triazido-2,4,6-trinitrobenzene was studied by Korsunskii and Apina (1971) in m-xylene solution. They found that the reaction proceeds in a monomolecular manner, with an energy and entropy of activation of 26.0±1.7 kcal/mole and −5.5±4.7 electronic units, respectively. This suggests potential applications in controlled thermal decomposition processes (Korsunskii & Apina, 1971).
Thermoanalytical Study of Aminoderivatives : Zeman (1993) conducted a thermoanalytical study of various aminoderivatives of 1,3,5-trinitrobenzene, including 1,3,5-Triazido-2,4,6-trinitrobenzene. This research highlights its stability and melting point characteristics, important for applications in materials science (Zeman, 1993).
Triazidation Process : Chapyshev and Chernyak (2013) explored the triazidation of various compounds, including 1,3,5-Triazido-2,4,6-trinitrobenzene. Their findings indicate potential uses in polymer chemistry and organic synthesis, particularly in photoactive cross-linking reagents and magnetic materials (Chapyshev & Chernyak, 2013).
Explosive Formulations Review : Boddu et al. (2010) reviewed the research on 1,3,5-Triazido-2,4,6-trinitrobenzene in explosive formulations. This encompasses syntheses, analytical methods, thermophysical properties, and safety aspects, suggesting its significant role in the field of explosives and military applications (Boddu et al., 2010).
Crystallization Kinetics in Manufacturing : Liu Ruqin et al. (2018) investigated the crystallization kinetics of 1,3,5-Triazido-2,4,6-trinitrobenzene in manufacturing processes. They found that nucleation rate increases while linear growth rate decreases with an increasing ammonia feeding rate, which is crucial for manufacturing processes in the chemical industry (Liu Ruqin et al., 2018).
Molecular Structure Study : Baldridge and Siegel (1993) conducted a study on the molecular structure of 1,3,5-Triazido-2,4,6-trinitrobenzene using ab initio methods. They found a planar structure, indicating significant potential in the study of molecular structures for various scientific applications (Baldridge & Siegel, 1993).
Safety And Hazards
properties
IUPAC Name |
1,3,5-triazido-2,4,6-trinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N12O6/c7-13-10-1-4(16(19)20)2(11-14-8)6(18(23)24)3(12-15-9)5(1)17(21)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDUIOSIFXENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183552 | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
"Bright yellow plates from acetic acid"; [Merck Index] | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1922 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3,5-Triazido-2,4,6-trinitrobenzene | |
CAS RN |
29306-57-8 | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29306-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029306578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRINITROTRIAZIDOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25NHL6Y97G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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